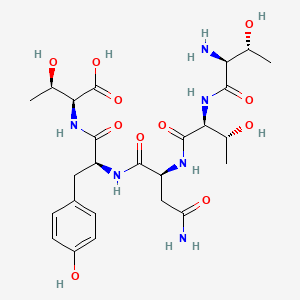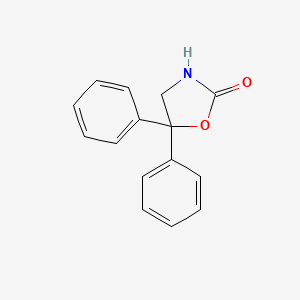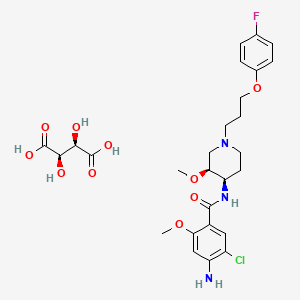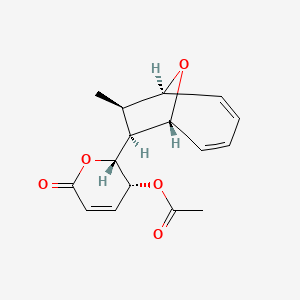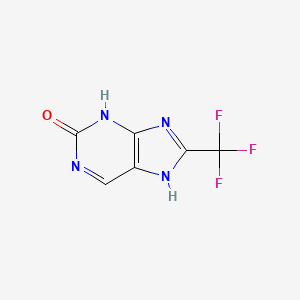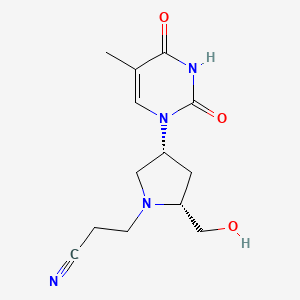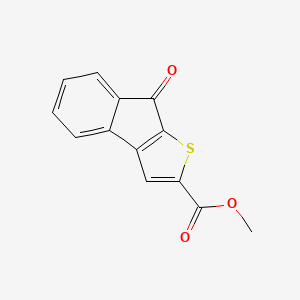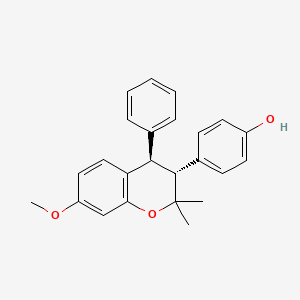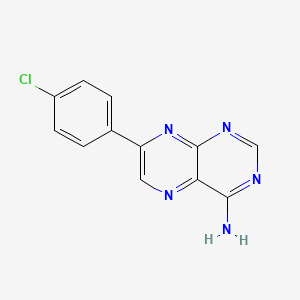
7-CN-8-MeS-Acyclic-7-deaza-dG
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-CN-8-MeS-Acyclic-7-deaza-dG: is a modified nucleoside analog that has garnered significant interest in the field of nucleic acid research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-CN-8-MeS-Acyclic-7-deaza-dG involves multiple steps, starting from the basic nucleoside structureThe reaction conditions typically involve the use of specific catalysts and reagents to ensure the selective modification of the nucleoside .
Industrial Production Methods
Analyse Des Réactions Chimiques
Types of Reactions
7-CN-8-MeS-Acyclic-7-deaza-dG can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific catalysts.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Catalysts: Such as palladium on carbon or platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted analogs .
Applications De Recherche Scientifique
7-CN-8-MeS-Acyclic-7-deaza-dG has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of modified nucleic acids.
Biology: Studied for its role in nucleic acid modification and its potential effects on genetic expression.
Medicine: Investigated for its potential therapeutic applications, particularly in antiviral and anticancer research.
Industry: Utilized in the development of novel materials and biochemical assays.
Mécanisme D'action
The mechanism of action of 7-CN-8-MeS-Acyclic-7-deaza-dG involves its incorporation into nucleic acids, where it can affect the structure and function of DNA or RNA. The molecular targets include specific enzymes involved in nucleic acid synthesis and modification. The pathways involved may include the inhibition of viral replication or the induction of apoptosis in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 7-CN-8-MeS-Acyclic-7-deaza-dG include:
7-Deazaguanine: The parent compound with similar structural properties.
7-Cyano-7-deazaguanine: A derivative with a cyano group at the 7-position.
8-Methylthio-7-deazaguanine: A derivative with a methylthio group at the 8-position.
Uniqueness
The uniqueness of this compound lies in its combined structural modifications, which confer distinct chemical and biological properties. These modifications enhance its stability and specificity, making it a valuable tool in various research applications .
Propriétés
Numéro CAS |
127945-68-0 |
|---|---|
Formule moléculaire |
C11H13N5O3S |
Poids moléculaire |
295.32 g/mol |
Nom IUPAC |
2-amino-7-(2-hydroxyethoxymethyl)-6-methylsulfanyl-4-oxo-3H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C11H13N5O3S/c1-20-10-6(4-12)7-8(14-11(13)15-9(7)18)16(10)5-19-3-2-17/h17H,2-3,5H2,1H3,(H3,13,14,15,18) |
Clé InChI |
CBEBPNKZQJRLPX-UHFFFAOYSA-N |
SMILES canonique |
CSC1=C(C2=C(N1COCCO)N=C(NC2=O)N)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![14-phenyl-12,14,16-triazapentacyclo[7.7.0.02,11.03,8.012,16]hexadeca-3,5,7-triene-13,15-dione](/img/structure/B12788482.png)
